molecular formula C10H15NO2 B15147290 2,4-Dimethoxy-3-methylbenzylamine CAS No. 887582-01-6

2,4-Dimethoxy-3-methylbenzylamine

Cat. No.: B15147290
CAS No.: 887582-01-6
M. Wt: 181.23 g/mol
InChI Key: OPQZRWOPFHFMPU-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-3-methylbenzylamine is an organic compound with the molecular formula C10H15NO2. It is a derivative of benzylamine, where the benzene ring is substituted with two methoxy groups at the 2 and 4 positions and a methyl group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-3-methylbenzylamine typically involves the reaction of 2,4-dimethoxybenzaldehyde with methylamine. The reaction is carried out under acidic or basic conditions, often using a reducing agent such as sodium borohydride to facilitate the formation of the amine group .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through the reductive amination of 2,4-dimethoxybenzaldehyde with methylamine. This process involves the use of a catalyst, such as Raney nickel, and hydrogen gas to reduce the imine intermediate to the desired amine product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-3-methylbenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives .

Scientific Research Applications

2,4-Dimethoxy-3-methylbenzylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-3-methylbenzylamine involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The methoxy and methyl groups on the benzene ring influence the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethoxy-3-methylbenzylamine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties.

Properties

CAS No.

887582-01-6

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(2,4-dimethoxy-3-methylphenyl)methanamine

InChI

InChI=1S/C10H15NO2/c1-7-9(12-2)5-4-8(6-11)10(7)13-3/h4-5H,6,11H2,1-3H3

InChI Key

OPQZRWOPFHFMPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)CN)OC

Origin of Product

United States

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